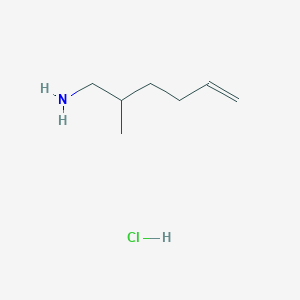

2-Methylhex-5-en-1-amine hydrochloride

Description

Significance of Branched Alkenyl Amines in Contemporary Synthetic Chemistry

Branched alkenyl amines are a crucial class of organic compounds, serving as pivotal intermediates and structural motifs in a vast array of biologically active molecules, including pharmaceuticals and natural products. Their importance stems from the combination of a nucleophilic amine and a reactive alkene within a non-linear framework. This arrangement provides multiple points for chemical modification, allowing for the construction of complex molecular architectures.

The presence of an α-branch in the amine structure is particularly significant in medicinal chemistry. researchgate.net This structural feature can profoundly influence a molecule's pharmacological profile by affecting its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. The synthesis of α-branched amines is a key challenge, as they are prevalent in numerous pharmaceutical agents. researchgate.netresearchgate.net Traditional methods for amine synthesis, such as alkylation and reductive amination, can be inefficient when dealing with sterically hindered or complex substrates, highlighting the need for innovative synthetic strategies. acs.orgnih.govnih.gov

Modern synthetic methods are continually being developed to provide more efficient and selective access to these valuable compounds. researchgate.net These include transition-metal-catalyzed reactions and multicomponent coupling strategies that enable the convergent synthesis of α-branched amines from simple, readily available starting materials. researchgate.netnih.gov The development of such methods is critical for advancing drug discovery and development programs.

Overview of the Compound's Role as a Versatile Synthetic Precursor and Building Block

2-Methylhex-5-en-1-amine (B2952419) hydrochloride serves as a versatile building block in organic synthesis due to its distinct functional groups. The primary amine can undergo a wide range of chemical transformations, including N-alkylation, acylation, and participation in carbon-nitrogen bond-forming reactions to create more complex amines and amides. acs.org The terminal alkene provides a handle for various addition and cross-coupling reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

The chiral center at the second carbon position makes this compound a valuable precursor for the stereoselective synthesis of enantiomerically pure molecules. The ability to control stereochemistry is paramount in pharmaceutical synthesis, as different enantiomers of a drug can exhibit vastly different biological activities. The related compound, 2-methylhex-5-en-1-ol, highlights the importance of this chiral scaffold in the synthesis of natural products.

The hydrochloride salt form of the amine enhances its stability and water solubility, which can be advantageous for certain reaction conditions and purification procedures. cymitquimica.com As a building block, it offers a pre-packaged combination of functionalities that can streamline synthetic routes to target molecules.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Methylhex-5-en-1-ol | C7H14O | 114.19 nih.gov |

| 2-Methylhex-5-en-2-amine | C7H15N | Not available |

| 5-Methyl-5-hexen-2-one | C7H12O | Not available |

Research Trajectory and Unexplored Avenues for 2-Methylhex-5-en-1-amine Hydrochloride

The research trajectory for compounds like this compound is closely tied to the broader advancements in synthetic methodology for chiral amines. Current research focuses on developing more efficient and enantioselective methods for the synthesis of α-branched amines. rsc.org This includes the use of novel catalysts and the exploration of new reaction pathways that can tolerate a wide range of functional groups. researchgate.net

Future research involving this compound could explore its application in the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions involving both the amine and the alkene functionalities. The development of new catalytic systems that can selectively functionalize either the amine or the alkene in the presence of the other would significantly expand the synthetic utility of this building block.

Furthermore, the incorporation of this and similar branched alkenyl amine fragments into libraries of small molecules for biological screening represents a promising avenue for drug discovery. The structural diversity offered by these building blocks could lead to the identification of new therapeutic agents. The continued development of synthetic methods that allow for the late-stage functionalization of complex molecules with fragments like 2-methylhex-5-en-1-amine will be crucial in this endeavor. researchgate.net

Properties

Molecular Formula |

C7H16ClN |

|---|---|

Molecular Weight |

149.66 g/mol |

IUPAC Name |

2-methylhex-5-en-1-amine;hydrochloride |

InChI |

InChI=1S/C7H15N.ClH/c1-3-4-5-7(2)6-8;/h3,7H,1,4-6,8H2,2H3;1H |

InChI Key |

USDUWLJTCSOIFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylhex 5 En 1 Amine and Its Hydrochloride Salt

Convergent and Divergent Synthesis Strategies for the Amine Moiety

The construction of the 2-Methylhex-5-en-1-amine (B2952419) molecule can be approached through various strategies that assemble the carbon framework and introduce the amine functionality at the appropriate position.

Reductive amination is a widely utilized and highly effective method for synthesizing amines from carbonyl compounds. libretexts.orgwikipedia.org This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine source (like ammonia (B1221849) for primary amines) to form an imine or iminium ion intermediate. masterorganicchemistry.com This intermediate is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of 2-Methylhex-5-en-1-amine, the precursor would be 2-methylhex-5-en-1-al.

Catalytic hydrogenation represents a green and efficient method for the reduction step in reductive amination. wikipedia.org In this approach, a mixture of the carbonyl compound (2-methylhex-5-en-1-al), an amine source (ammonia), and a metal catalyst is exposed to hydrogen gas.

Heterogeneous Catalysis: Systems using catalysts like Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), or Raney Nickel are common. wikipedia.orgorganic-chemistry.org The reaction is typically performed under hydrogen pressure. The catalyst facilitates both the formation of the imine and its subsequent reduction on the catalyst surface. Nickel-based catalysts, for instance, can operate by first dehydrogenating an alcohol precursor to the aldehyde, which then forms the imine with ammonia, followed by hydrogenation of the imine. wikipedia.org

Homogeneous Catalysis: Homogeneous catalysts, such as specific ruthenium or iridium complexes, can also be employed and sometimes offer higher selectivity. wikipedia.orgrsc.org For example, certain Iridium complexes have been used for the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org

A key challenge in the catalytic hydrogenation of unsaturated compounds like 2-methylhex-5-en-1-al is to selectively reduce the imine intermediate without reducing the alkene double bond. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to achieving this chemoselectivity.

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalyst Type | Example Catalyst | Phase | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Heterogeneous | Ru/C, Pd/C, Ni | Solid | H₂ pressure, elevated temperature | Easy catalyst removal, reusable | Lower selectivity, potential for alkene reduction |

| Homogeneous | [Ru(p-cymene)Cl₂]₂ | Liquid | Transfer hydrogenation (e.g., HCOOH) | High selectivity and activity | Difficult catalyst separation |

Hydride-based reducing agents offer an alternative to catalytic hydrogenation and are frequently used in laboratory-scale synthesis. Sodium cyanoborohydride (NaBH₃CN) is a particularly mild and selective reducing agent well-suited for reductive amination. masterorganicchemistry.comwikipedia.org

The key advantage of NaBH₃CN is its pH-dependent reactivity. It is stable in neutral or weakly acidic conditions, which are optimal for imine formation. wikipedia.org Crucially, NaBH₃CN reduces protonated iminium ions much faster than it reduces aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org This chemoselectivity allows the reaction to be performed in a one-pot procedure where the aldehyde, ammonia, and NaBH₃CN are combined. The equilibrium between the carbonyl compound and the iminium ion is driven towards the product as the iminium ion is selectively reduced. masterorganicchemistry.com

The typical procedure involves dissolving 2-methylhex-5-en-1-al in a solvent like methanol, adding a source of ammonia (e.g., ammonium acetate (B1210297) or a solution of ammonia in methanol), and then adding sodium cyanoborohydride. The reaction is generally run at or below room temperature.

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multi-component reaction that forms substituted amines from an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.org To synthesize primary homoallylic amines, a variation using ammonia or a protected amine equivalent can be employed. nuph.edu.ua

In the context of synthesizing 2-Methylhex-5-en-1-amine, the components would be:

An amine: Ammonia or a suitable precursor.

A carbonyl: Formaldehyde (B43269).

An organoboronic acid: (1-Methylpent-4-en-1-yl)boronic acid.

The reaction proceeds through the in-situ formation of an iminium ion from formaldehyde and ammonia, which then reacts with the organoboronic acid. The vinyl group of the boronic acid acts as the nucleophile, transferring to the iminium carbon to form the C-C bond and establish the final amine structure. wikipedia.org This method is valued for its operational simplicity and the stability and commercial availability of many boronic acids. wikipedia.org

A more traditional approach to amine synthesis is the direct alkylation of ammonia, known as ammonolysis. This method involves the nucleophilic substitution of a halide by ammonia. For the synthesis of 2-Methylhex-5-en-1-amine, the required starting material would be a 1-halo-2-methylhex-5-ene (e.g., the bromide or chloride). This halide can be prepared from the corresponding alcohol, 2-methylhex-5-en-1-ol.

The reaction is typically carried out by treating the alkyl halide with an excess of aqueous or alcoholic ammonia, often at elevated temperatures and pressures in a sealed vessel. The large excess of ammonia is necessary to minimize the primary drawback of this method: over-alkylation. The initially formed primary amine is also a nucleophile and can compete with ammonia to react with the alkyl halide, leading to the formation of secondary and tertiary amines, as well as a quaternary ammonium salt. This often results in a mixture of products that can be difficult to separate, making this route less favorable for the clean synthesis of primary amines.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.gov

The aforementioned Petasis reaction is a prime example of an MCR used for amine synthesis. wikipedia.orgnih.gov Other MCRs can also be adapted to form homoallylic amines. For instance, some catalytic systems can combine aldehydes, amines, and an allylating agent (like an allylsilane) in a one-pot process. nih.govorganic-chemistry.org A catalyst, such as iodine or a palladium complex, can facilitate the in-situ formation of an imine from the aldehyde and amine, which is then immediately trapped by the allylating nucleophile to yield the homoallylic amine. organic-chemistry.orgnih.gov These methods provide a convergent and efficient route to the target structure, often with high selectivity. nih.govrsc.org

Table 2: Overview of Synthetic Strategies for 2-Methylhex-5-en-1-amine

| Synthetic Method | Key Reactants | Intermediate | Key Features |

|---|---|---|---|

| Reductive Amination (Catalytic) | 2-Methylhex-5-en-1-al, NH₃, H₂ | Imine | Green process, potential for alkene reduction |

| Reductive Amination (Hydride) | 2-Methylhex-5-en-1-al, NH₃, NaBH₃CN | Iminium ion | High chemoselectivity, mild conditions |

| Petasis Reaction | Formaldehyde, NH₃, (1-Methylpent-4-en-1-yl)boronic acid | Iminium ion | Multi-component, convergent, mild |

| Ammonolysis | 1-Halo-2-methylhex-5-ene, NH₃ | N/A | Simple concept, prone to over-alkylation |

| Other MCRs | Aldehyde, Amine, Allylating Agent | Imine | High efficiency and atom economy |

Once the free base, 2-Methylhex-5-en-1-amine, has been synthesized and purified by any of these methods, it can be readily converted to its hydrochloride salt. This is achieved through a simple acid-base reaction by treating a solution of the amine (e.g., in diethyl ether or isopropanol) with a solution of hydrogen chloride (HCl) in a suitable solvent. The salt typically precipitates from the solution and can be isolated by filtration, providing a stable, solid form of the compound.

Reductive Amination Protocols for Homoallylic Amines

Preparation and Characterization of the Hydrochloride Salt Form

The conversion of the free amine, 2-Methylhex-5-en-1-amine, into its hydrochloride salt is a critical step for improving its stability and handling properties. This transformation is achieved through a controlled acid-base reaction, followed by optimized procedures for isolation and precipitation to ensure a high-purity crystalline product.

The fundamental principle behind the formation of 2-Methylhex-5-en-1-amine hydrochloride is the protonation of the basic amino group by hydrochloric acid. youtube.com This reaction can be carried out using several sources of hydrogen chloride, each with its own advantages and considerations.

Common methods for the generation of the hydrochloride salt include:

Aqueous Hydrochloric Acid: The simplest method involves dissolving the free amine in a suitable organic solvent and adding a stoichiometric amount of aqueous hydrochloric acid. While straightforward, the presence of water can sometimes hinder crystallization and may lead to lower yields due to the solubility of the salt in the aqueous phase.

Anhydrous Hydrogen Chloride Gas: For applications requiring an anhydrous product, bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous solvent is a common practice. This method avoids the introduction of water but requires specialized equipment for handling the corrosive gas.

Hydrogen Chloride in an Organic Solvent: A more convenient alternative to using gaseous HCl is to employ a solution of HCl in an anhydrous organic solvent, such as diethyl ether or dioxane. This allows for more precise control over the stoichiometry of the reaction.

The choice of the HCl source is often dictated by the desired purity of the final product and the scale of the reaction. For laboratory-scale synthesis where high purity is paramount, anhydrous methods are generally preferred.

| Method | Reagent | Typical Solvent for Amine | Advantages | Disadvantages |

| Aqueous | Concentrated HCl (aq) | Isopropanol (B130326), Ethanol | Simple procedure, readily available reagents. | Water may inhibit crystallization, potentially lower yield. |

| Anhydrous Gas | HCl (g) | Diethyl ether, Dichloromethane | Yields anhydrous salt, high purity. | Requires specialized equipment for gas handling. |

| Anhydrous Solution | HCl in Diethyl Ether/Dioxane | Diethyl ether, Toluene (B28343) | Precise stoichiometric control, anhydrous product. | Requires preparation and storage of the HCl solution. |

The successful isolation of this compound as a crystalline solid depends heavily on the choice of solvent system and the precipitation technique. The ideal solvent system is one in which the free amine is soluble, but the hydrochloride salt is sparingly soluble, especially at lower temperatures.

A common strategy involves dissolving the free amine in a polar organic solvent, such as isopropanol or ethanol, which can also solubilize the initially formed salt. Precipitation is then induced by the addition of a less polar co-solvent, often referred to as an anti-solvent, in which the salt is insoluble. Diethyl ether is a frequently used anti-solvent for this purpose.

Key parameters that are optimized during this procedure include:

Solvent Selection: The polarity and boiling point of the solvents are crucial. A solvent in which the amine is soluble but the salt has low solubility is ideal for direct precipitation. More commonly, a solvent pair is used: a good solvent for the amine and a poor solvent (anti-solvent) for the salt.

Temperature Control: Cooling the solution after the addition of the acid or the anti-solvent significantly decreases the solubility of the hydrochloride salt, leading to higher recovery of the crystalline product.

Rate of Addition: The slow, dropwise addition of either the acid or the anti-solvent can promote the formation of larger, more well-defined crystals, which are easier to filter and handle.

Stirring: Continuous agitation during the reaction and precipitation ensures homogeneity and can influence the crystal size and morphology.

Recrystallization may be performed to further purify the isolated salt. This involves dissolving the crude salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of high-purity crystals.

| Parameter | Objective | Typical Conditions/Techniques | Rationale |

| Solvent System | Maximize yield and purity of precipitated salt. | Isopropanol/Diethyl Ether; Ethanol/Hexane (B92381) | The amine is soluble in the polar solvent, while the salt precipitates upon addition of the non-polar anti-solvent. |

| Temperature | Decrease solubility of the hydrochloride salt. | Cooling the reaction mixture to 0-5 °C. | Lower temperatures generally lead to more complete precipitation and higher product recovery. |

| Addition Rate | Control crystal growth and size. | Slow, dropwise addition of precipitating agent. | Slower addition rates can lead to the formation of larger, more easily filterable crystals. |

| Purification | Enhance the purity of the final product. | Recrystallization from a suitable solvent system. | Dissolving the crude product in a hot solvent and allowing it to cool slowly can remove trapped impurities. |

Advanced Reaction Chemistry and Mechanistic Studies of 2 Methylhex 5 En 1 Amine Hydrochloride

Amine Functionality Transformations

The reactivity of 2-Methylhex-5-en-1-amine (B2952419) is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character. The hydrochloride salt form ensures stability and ease of handling, and the free amine can be readily generated for subsequent reactions by treatment with a suitable base.

Nucleophilic Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond Formation

As a primary amine, 2-Methylhex-5-en-1-amine is a potent nucleophile, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. The nitrogen lone pair can attack electron-deficient centers, leading to a variety of important chemical transformations. chemguide.co.uklibretexts.org

One of the fundamental reactions showcasing its nucleophilicity is the reaction with aldehydes and ketones. libretexts.orgyoutube.com Primary amines add to carbonyl compounds to form carbinolamine intermediates, which can then dehydrate to form imines (also known as Schiff bases). libretexts.org This reversible, acid-catalyzed process is a cornerstone of synthetic chemistry and is crucial in many biological pathways. libretexts.org

The general mechanism for imine formation involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to yield the carbinolamine. Subsequent protonation of the hydroxyl group facilitates its elimination as water, leading to the formation of an iminium ion, which is then deprotonated to give the final imine product. libretexts.org

| Reactant | Conditions | Product |

|---|---|---|

| Aldehyde or Ketone | Acid catalyst (e.g., mild H+) | Imine |

Derivatization for Synthetic Utility and Analytical Enhancement

The primary amine group of 2-Methylhex-5-en-1-amine is a prime site for derivatization, which can be employed to modify the molecule's physical and chemical properties for specific synthetic or analytical purposes.

Alkylation: The reaction of 2-Methylhex-5-en-1-amine with alkyl halides is a classical example of its nucleophilic character. This reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces a halide from the alkyl halide. savemyexams.com However, this reaction is often difficult to control as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukmasterorganicchemistry.com

Acylation: A more controlled and synthetically useful transformation is the acylation of 2-Methylhex-5-en-1-amine with acyl chlorides or acid anhydrides. chemguide.co.uk This reaction is generally very rapid and exothermic, leading to the formation of a stable amide. The resulting amide is significantly less basic and nucleophilic than the starting amine, which prevents over-acylation. This transformation is widely used to protect the amine functionality during multi-step syntheses. evitachem.com

| Acylating Agent | Product | Key Features |

|---|---|---|

| Acyl Chloride (R-COCl) | N-substituted amide | Highly reactive, often requires a base to neutralize HCl byproduct. |

| Acid Anhydride ((R-CO)2O) | N-substituted amide | Less reactive than acyl chlorides, byproduct is a carboxylic acid. |

For analytical purposes, derivatization is often employed to introduce a chromophore or fluorophore, enabling detection by techniques like HPLC. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) react with primary amines to form highly fluorescent derivatives. thermofisher.comlibretexts.org

The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. While direct oxidation can be complex, specific reagents can achieve targeted transformations. For instance, oxidation of secondary amines to nitrones is a well-established method. researchgate.net The analogous oxidation of a primary amine like 2-Methylhex-5-en-1-amine would likely proceed through an intermediate hydroxylamine, which could be further oxidized.

The terminal alkene in 2-Methylhex-5-en-1-amine can be selectively reduced to the corresponding saturated alkane, yielding 2-methylhexan-1-amine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under an atmosphere of hydrogen gas. This reaction is generally high-yielding and chemoselective for the carbon-carbon double bond, leaving the amine functionality intact.

Catalytic Coupling Reactions (e.g., Buchwald-Hartwig C-N Coupling, Chan-Lam Coupling)

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of molecules containing carbon-nitrogen bonds. 2-Methylhex-5-en-1-amine, as a primary aliphatic amine, is a suitable coupling partner in these powerful transformations.

Buchwald-Hartwig C-N Coupling: This palladium-catalyzed reaction enables the formation of C(sp²)-N bonds by coupling amines with aryl or vinyl halides or triflates. rsc.org The reaction has a broad substrate scope and is tolerant of a wide range of functional groups. nih.gov For primary alkylamines like 2-Methylhex-5-en-1-amine, the choice of phosphine (B1218219) ligand is crucial to promote the desired C-N bond formation and suppress potential side reactions. acs.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the N-aryl amine product. nih.gov

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Ligand | Buchwald or Hartwig phosphine ligands | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine to form the active nucleophile. |

| Solvent | Toluene (B28343), Dioxane | Provides the reaction medium. |

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative method for the N-arylation of amines using aryl boronic acids as the coupling partners. acs.org The Chan-Lam coupling is often considered milder than the Buchwald-Hartwig reaction and can be performed under aerobic conditions. nih.gov The mechanism is thought to involve the formation of a copper-amine complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-N bond.

Reactivity of the Terminal Alkene Moiety

The terminal alkene in 2-Methylhex-5-en-1-amine hydrochloride is a versatile functional group that can undergo a variety of addition and cyclization reactions. The presence of the neighboring chiral center at the 2-position can influence the stereochemical outcome of these transformations, leading to the formation of diastereomeric products.

Regioselective Addition Reactions (e.g., Halogenation, Hydroboration, Epoxidation)

The terminal double bond of this compound is susceptible to attack by electrophiles. The regioselectivity of these addition reactions is governed by electronic and steric factors, with the formation of the more stable intermediate being the driving force.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to proceed via a cyclic halonium ion intermediate. Nucleophilic attack by the halide ion at one of the carbon atoms of the halonium ion leads to the formation of a vicinal dihalide. Due to the formation of a three-membered ring intermediate, the addition of the two halogen atoms typically occurs with anti-stereochemistry. mnstate.edu In the case of 2-Methylhex-5-en-1-amine, this would result in the formation of 5,6-dihalo-2-methylhexan-1-amine. The regioselectivity is generally not a factor in the halogenation of terminal alkenes as the two carbons of the double bond are electronically similar.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) or its derivatives add to the alkene in a concerted, syn-addition. The boron atom adds to the less substituted carbon of the double bond (C-6), and the hydrogen atom adds to the more substituted carbon (C-5). Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol, 2-methylhexan-1,6-diol. The stereochemistry of the newly formed stereocenter at C-5 will be influenced by the existing stereocenter at C-2.

Epoxidation: The terminal alkene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, resulting in the formation of a three-membered oxirane ring. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. For 2-Methylhex-5-en-1-amine, this would yield 2-(2-methyloxiran-2-yl)ethan-1-amine. The diastereoselectivity of the epoxidation can be influenced by the existing chiral center.

| Reaction | Reagents | Expected Major Product | Regioselectivity | Stereoselectivity |

| Halogenation | Br₂ in CCl₄ | 5,6-Dibromo-2-methylhexan-1-amine | Not applicable | Anti-addition |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 2-Methylhexane-1,6-diol | Anti-Markovnikov | Syn-addition |

| Epoxidation | mCPBA | 2-((2-Methyl-oxiran-2-yl)methyl)propan-1-amine | Not applicable | Syn-addition |

Diastereoselective Dihydroxylation Methods (e.g., using OsO₄, Periodate)

The conversion of the terminal alkene to a vicinal diol can be achieved with high diastereoselectivity using osmium tetroxide (OsO₄). This reaction, known as dihydroxylation, proceeds through a cyclic osmate ester intermediate, which is then cleaved to afford the diol. masterorganicchemistry.com

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of diols from alkenes. wikipedia.orgalfa-chemistry.comencyclopedia.pubmdpi.com In the context of an already chiral molecule like 2-Methylhex-5-en-1-amine, the use of chiral ligands in conjunction with OsO₄ can either enhance or oppose the inherent diastereoselectivity directed by the existing stereocenter. The reaction involves the concerted, syn-addition of two hydroxyl groups across the double bond. masterorganicchemistry.comyoutube.com

The choice of the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)) determines which face of the alkene is preferentially hydroxylated. wikipedia.orgorganic-chemistry.org For instance, using AD-mix-β, which contains a (DHQD)₂PHAL ligand, would be expected to favor hydroxylation from one face of the alkene, leading to one major diastereomer of 2-methylhexane-1,5,6-triol. Conversely, AD-mix-α, containing the pseudoenantiomeric (DHQ)₂PHAL ligand, would favor the formation of the other diastereomer.

The cleavage of the osmate ester is typically achieved using a co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide/potassium carbonate in the Sharpless dihydroxylation. organic-chemistry.org Alternatively, cleavage with sodium periodate (B1199274) (NaIO₄) can be used to directly cleave the resulting diol to form aldehydes or ketones. In the case of a terminal diol, this would lead to the formation of formaldehyde (B43269) and a longer-chain aldehyde.

| Method | Reagents | Expected Product | Stereochemistry |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | 2-Methylhexane-1,5,6-triol | Syn-dihydroxylation, diastereomeric mixture |

| Sharpless Asymmetric Dihydroxylation | cat. OsO₄, AD-mix-β | (5R)-2-Methylhexane-1,5,6-triol (predicted major diastereomer) | Syn-dihydroxylation, high diastereoselectivity |

| Sharpless Asymmetric Dihydroxylation | cat. OsO₄, AD-mix-α | (5S)-2-Methylhexane-1,5,6-triol (predicted major diastereomer) | Syn-dihydroxylation, high diastereoselectivity |

Intramolecular Cyclization Pathways

The presence of both a nucleophilic amine and a reactive alkene within the same molecule allows for intramolecular cyclization reactions, providing a route to nitrogen-containing heterocyclic compounds.

Intramolecular radical cyclization is a powerful method for the formation of cyclic compounds. wikipedia.org For 2-Methylhex-5-en-1-amine, a radical can be generated at a position that allows for subsequent attack on the terminal double bond. For example, if the amine is first converted to an N-haloamine, homolytic cleavage of the N-halogen bond can initiate a radical cyclization.

The regioselectivity of the cyclization is governed by Baldwin's rules, which favor the formation of five- and six-membered rings. In this case, a 5-exo-trig cyclization would lead to the formation of a substituted pyrrolidine, while a 6-endo-trig cyclization would result in a piperidine (B6355638) derivative. Typically, the 5-exo pathway is kinetically favored for this type of substrate. nih.gov The resulting cyclized radical can then be quenched by a hydrogen atom donor or another trapping agent to yield the final product. Transition metals are also known to mediate such radical cyclizations. thieme-connect.de

Aza-annulation reactions provide a pathway to construct nitrogen-containing ring systems. While direct aza-annulation of this compound might be challenging, derivatization of the amine to an imine or an enamine could facilitate such cyclizations. rsc.org

Lactamization sequences typically involve the cyclization of an amino acid or a derivative. To achieve lactamization with 2-Methylhex-5-en-1-amine, the terminal alkene would first need to be functionalized to introduce a carboxylic acid or ester group. For example, oxidation of the terminal alkene could yield a carboxylic acid, which could then undergo an intramolecular condensation with the amine to form a lactam (a cyclic amide). The size of the resulting lactam ring would depend on the position of the newly introduced carboxyl group. Palladium-catalyzed methods have been developed for the lactamization of C-H bonds in aliphatic amides, offering a more direct route to these structures. nih.gov

Elucidation of Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving the terminal alkene of this compound are generally well-understood from studies on analogous systems.

Electrophilic Additions: Reactions such as halogenation and hydrohalogenation proceed through cationic intermediates (halonium ion or carbocation). mnstate.edurutgers.edu The stereochemistry of these reactions is determined by the nature of the intermediate. For example, the anti-addition in halogenation is a consequence of the backside attack of the halide on the cyclic halonium ion. The kinetics of these reactions are typically second-order, depending on the concentrations of both the alkene and the electrophile.

Concerted Additions: Reactions like hydroboration, epoxidation, and dihydroxylation with OsO₄ proceed through a concerted mechanism where several bonds are formed and broken in a single step. masterorganicchemistry.com This concerted nature leads to the observed syn-stereoselectivity. The transition state involves a cyclic arrangement of the reacting atoms.

Radical Cyclizations: These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The key propagation step is the intramolecular cyclization of the radical onto the double bond. The kinetics can be complex, but the rate of cyclization is often very high, making it an efficient process. The regioselectivity is determined by the relative stability of the transition states leading to different ring sizes.

Further kinetic studies on this compound specifically would be necessary to quantify the influence of the methyl group and the protonated amine on the rates and selectivities of these reactions.

Investigation of Catalytic Cycles and Intermediates (e.g., π-allylPd species)

The cornerstone of palladium-catalyzed allylic amination is the in situ formation of a (π-allyl)palladium intermediate. The catalytic cycle for a reaction involving an external amine nucleophile with an allylic substrate generally proceeds through several key steps. While specific studies on this compound are not prevalent in the literature, the mechanism can be inferred from extensive research on similar terminal alkenes.

The catalytic cycle typically begins with the coordination of the palladium(0) catalyst to the double bond of the alkene. In the case of an allylic C-H activation, a Pd(II) catalyst would be used, which, after coordination to the olefin, would facilitate the cleavage of an allylic C-H bond to form a (π-allyl)palladium(II) complex. This intermediate is the central hub of the catalytic cycle.

The (π-allyl)palladium complex exists as a dynamic equilibrium of syn and anti isomers, and the nature of the ligands on the palladium atom plays a crucial role in dictating the stereochemistry and reactivity of this intermediate. The nucleophilic attack by an amine on the π-allyl ligand can occur at either the more substituted (internal) or less substituted (terminal) carbon atom. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

An illustrative catalytic cycle is presented below:

Oxidative Addition/C-H Activation: A Pd(II) species coordinates to the alkene of 2-Methylhex-5-en-1-amine and activates an allylic C-H bond, leading to the formation of a (π-allyl)palladium(II) intermediate.

Nucleophilic Attack: An external amine nucleophile attacks one of the terminal carbons of the π-allyl complex.

Reductive Elimination: The C-N bond is formed, and the product is released, regenerating a Pd(0) species which can be re-oxidized to Pd(II) to continue the cycle.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. For a substrate like 2-Methylhex-5-en-1-amine, attack at the terminal carbon would lead to a linear product, while attack at the internal carbon would result in a branched product. The distribution of these products is heavily influenced by the factors discussed in the subsequent sections.

Table 1: Key Intermediates in a Representative Palladium-Catalyzed Allylic Amination Cycle

| Step | Intermediate/Transition State | Description |

| 1 | Pd(0)-alkene complex | Initial coordination of the Pd(0) catalyst to the C=C double bond. |

| 2 | Oxidative Addition | Formation of a (π-allyl)Pd(II) complex with loss of a leaving group. |

| 3 | (π-allyl)Pd(II) complex | The key reactive intermediate where the allyl group is η³-coordinated to the palladium. |

| 4 | Nucleophilic Attack | The amine attacks the π-allyl ligand, typically from the face opposite to the palladium atom. |

| 5 | Pd(0)-product complex | The newly formed allylic amine is coordinated to the Pd(0) center before dissociation. |

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which encompass both steric and electronic influences, are paramount in dictating the regioselectivity and stereoselectivity of palladium-catalyzed allylic aminations. The structure of the 2-methylhex-5-enyl substrate presents a sterically biased system. The methyl group at the 2-position creates a more hindered environment around one of the potential sites of nucleophilic attack.

Ligand Effects: The ligands coordinated to the palladium center are the primary tool for controlling the reaction's outcome. The electronic properties of the ligand influence the electrophilicity of the π-allyl intermediate, while the steric bulk of the ligand can direct the incoming nucleophile to a specific position.

Electron-donating ligands (e.g., trialkylphosphines) tend to increase the electron density on the palladium and the π-allyl ligand, which can favor attack at the more substituted carbon.

Electron-withdrawing ligands (e.g., phosphites) make the π-allyl ligand more electrophilic and can favor attack at the less substituted terminus.

Bulky ligands can sterically block one of the allylic carbons, thereby directing the nucleophile to the more accessible position. For a substrate like 2-methylhex-5-ene, bulky ligands would be expected to strongly favor attack at the terminal, less hindered carbon, leading to the linear product.

The "bite angle" of bidentate phosphine ligands is another critical parameter. Ligands with a larger bite angle can position the other ligands further away from the substrate, influencing the regioselectivity of the nucleophilic attack.

Substrate Effects: The inherent asymmetry of the 2-methylhex-5-enyl system means that the two termini of the π-allyl intermediate are electronically and sterically distinct. The methyl group provides steric hindrance at the internal position, which generally disfavors nucleophilic attack at that site.

Table 2: Influence of Ligand Type on the Regioselectivity of a Model Allylic Amination

| Ligand | Ligand Type | Branched Product (%) | Linear Product (%) |

| PPh₃ | Monodentate, moderately bulky | 20 | 80 |

| dppe | Bidentate, small bite angle | 35 | 65 |

| dppf | Bidentate, large bite angle | 10 | 90 |

| (t-Bu)₃P | Monodentate, very bulky | <5 | >95 |

Note: Data is representative and illustrates general trends for the amination of a terminal alkene.

Role of Solvent and Temperature in Reaction Outcomes

The reaction medium and temperature are critical parameters that can significantly influence the kinetics, and therefore the outcome, of palladium-catalyzed allylic aminations.

Solvent Effects: The polarity of the solvent can affect the stability of the charged intermediates and transition states in the catalytic cycle.

Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are commonly used. These solvents can stabilize the cationic (π-allyl)palladium intermediate, potentially accelerating the reaction.

Nonpolar solvents like toluene or hexane (B92381) may favor different coordination geometries or aggregation states of the catalyst, which can alter selectivity.

Research has shown that in some systems, the ratio of branched to linear products can be highly dependent on the solvent. For instance, it has been observed that some reactions show a higher preference for the branched (kinetic) product in less polar solvents, while more polar solvents can facilitate the isomerization to the more stable linear (thermodynamic) product. nih.gov

Temperature Effects: Temperature primarily influences the rate of the reaction, with higher temperatures generally leading to faster conversions. However, temperature can also impact selectivity. In many catalytic reactions, there is a kinetic and a thermodynamic product. The kinetic product is formed faster, while the thermodynamic product is more stable.

At lower temperatures , the reaction is more likely to be under kinetic control, favoring the formation of the product that is formed via the lowest energy transition state. In the case of sterically hindered substrates, this is often the branched product resulting from attack at the more substituted carbon.

At higher temperatures , the reaction may approach thermodynamic equilibrium. If the initial kinetic product can revert to the (π-allyl)palladium intermediate, there is a greater chance for the system to equilibrate to the more stable thermodynamic product, which for terminal alkenes is typically the linear isomer. This isomerization is often catalyzed by the palladium complex itself. acs.org

Therefore, careful control of both solvent and temperature is essential to achieve the desired regioselectivity in the allylic amination of substrates like 2-Methylhex-5-en-1-amine.

Table 3: Effect of Solvent and Temperature on Branched-to-Linear Product Ratio

| Solvent | Temperature (°C) | Branched : Linear Ratio | Predominant Control |

| Toluene | 25 | 60 : 40 | Kinetic |

| Toluene | 80 | 25 : 75 | Thermodynamic |

| THF | 25 | 70 : 30 | Kinetic |

| THF | 65 (reflux) | 40 : 60 | Approaching Thermodynamic |

| DMF | 25 | 50 : 50 | Mixed |

| DMF | 100 | 15 : 85 | Thermodynamic |

Note: Ratios are illustrative for a generic palladium-catalyzed allylic amination of a terminal alkene and demonstrate general principles.

Stereochemical Aspects and Chiral Synthesis Involving 2 Methylhex 5 En 1 Amine Hydrochloride

Asymmetric Synthetic Methodologies

The creation of specific stereoisomers of chiral amines like 2-methylhex-5-en-1-amine (B2952419) is accomplished through various asymmetric synthetic methodologies. These techniques are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer with high purity.

The synthesis of enantiomerically enriched amines and their derivatives is a significant focus in pharmaceutical and synthetic chemistry. acs.org Asymmetric hydrogenation (AH) of unsaturated nitrogen-containing compounds stands out as a particularly powerful and efficient strategy, valued for its excellent atom economy and minimal waste, aligning with the principles of "green" chemistry. acs.org

Several key enantioselective routes are employed for the synthesis of chiral allylic amines:

Asymmetric Hydrogenation of Imines and Enamines : This is one of the most direct and efficient methods for preparing valuable α-chiral amines. nih.gov Transition metal complexes with chiral ligands are used to catalytically hydrogenate prochiral imines or enamines, yielding chiral amines with high enantioselectivity. researchgate.netdoaj.org Palladium-catalyzed asymmetric hydrogenation of enamines, for instance, has been shown to produce cyclic sulfonamides with excellent enantioselectivities (up to 98% ee). dicp.ac.cn

Asymmetric Allylic Amination : This method involves the substitution of a leaving group on an allylic substrate with an amine, guided by a chiral catalyst. Iridium-catalyzed reactions, for example, can produce branched allylic amines from allylic carbonates with high yields and excellent regio- and enantioselectivity. organic-chemistry.org

Hydroamination of Allenes : A rhodium/Josiphos catalyst system has been used for the highly regioselective and enantioselective hydroamination of allenes, using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate. This approach yields valuable α-chiral primary allylic amines. rsc.org

Modified Julia Olefination : Enantiopure N-Boc protected allylic amines can be synthesized from readily available N-Boc-protected l-amino acid methyl esters. This multi-step process proceeds without loss of stereochemical integrity. nih.gov

Diastereoselective approaches are also crucial, particularly when a molecule already contains a stereocenter and a new one is being created. For example, the Ireland-type enolate Claisen rearrangement of esters derived from allylic alcohols and N-alkoxycarbonyl-β-alanines can produce α-allyl-β-amino acids with generally high stereoselectivities. rsc.org

The success of asymmetric synthesis hinges on the development of effective chiral catalysts. Palladium (Pd) and Iridium (Ir) complexes are prominent in the synthesis of chiral amines.

Palladium(II)/bis-sulfoxide Catalysts : Palladium(II)/bis-sulfoxide catalysis has become a versatile platform for allylic C–H functionalization, including amination. nih.govacs.org This system can be used in conjunction with a Brønsted acid co-catalyst to synthesize oxazolidinones from N-Boc protected amines. nih.govnih.gov The reaction proceeds with excellent diastereoselectivity (average 15:1) and furnishes products that are regioisomeric to those from other allylic C-H amination methods. nih.govacs.org Mechanistic studies indicate that a Pd(II)/bis-sulfoxide/phosphate complex is generated in situ, which is capable of promoting both the C–H cleavage and the subsequent functionalization. nih.gov

Iridium (Ir) Complexes : Chiral iridium complexes have demonstrated exceptional performance in the asymmetric synthesis of amines.

Asymmetric Allylic Amination : Ir-complexes, such as the Krische iridium complex, are highly efficient for the asymmetric allylic amination of alkyl-substituted allylic carbonates with nucleophiles like pyridones. nih.govacs.org These reactions afford products with excellent yields and enantioselectivity (up to 99% yield, 95% ee). nih.gov

Asymmetric Hydrogenation : Iridium catalysts are widely used for the asymmetric hydrogenation of imines. acs.orgnih.gov For instance, an iridium catalyst featuring a spiro phosphine-oxazoline ligand (SIPHOX) has been used to hydrogenate 2-pyridyl cyclic imines to their corresponding chiral amines in excellent yields and enantioselectivities. acs.org Similarly, Ir-complexes with chiral monodentate phosphine (B1218219) ligands like XuPhos have been developed for the direct asymmetric reductive amination of ketones with secondary amines, producing a range of chiral tertiary amines with high efficiency and enantioselectivity. rsc.org

| Catalyst System | Reaction Type | Substrate Type | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Pd(II)/bis-sulfoxide/Brønsted Acid | Allylic C-H Oxidation/Amination | N-Boc Amines | Excellent diastereoselectivity (avg 15:1), Good yields (avg 63%) | nih.govacs.orgnih.gov |

| Krische Iridium Complex | Asymmetric Allylic Amination | Alkyl-substituted allylic carbonates | Up to 99% yield, 95% ee | nih.govacs.org |

| Ir/(S,S)-f-Binaphane | Asymmetric Hydrogenation | N-alkyl α-aryl furan-containing imines | Up to 90% ee | acs.orgnih.gov |

| Ir/XuPhos | Asymmetric Reductive Amination | Ketones with secondary amines | High enantioselectivities | rsc.org |

Dynamic Kinetic Resolution (DKR) is a powerful strategy that overcomes the inherent 50% yield limitation of traditional kinetic resolution. princeton.edu In DKR, a racemic starting material is subjected to a kinetic resolution while the unreacted, slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. princeton.edu

Chemoenzymatic DKR is a common application of this principle, particularly for amines and alcohols. acs.org This process often combines an enzyme for the enantioselective transformation with a metal catalyst for the racemization. For example, the DKR of allylic alcohols has been achieved using an immobilized lipase (B570770) for enantioselective acylation and a ruthenium complex for the in-situ racemization of the unreacted alcohol. organic-chemistry.org Similarly, the DKR of primary amines can be performed using a lipase in combination with a palladium catalyst for racemization. acs.org

Asymmetric Hydrogenation (AH) is a premier method for producing chiral compounds, including amines. dicp.ac.cn The transition metal-catalyzed AH of prochiral substrates like imines and enamines is considered one of the most efficient and environmentally benign methods for creating chiral amine structures. researchgate.netdoaj.org This approach is highly valued for its high atom economy and is a cornerstone of modern asymmetric catalysis. acs.org

Stereodivergent catalysis offers a sophisticated level of stereocontrol, enabling access to any and all possible stereoisomers of a product that has multiple stereocenters. acs.org This is typically achieved by using different combinations of chiral catalysts or a chiral catalyst paired with a chiral reagent. The choice of the specific enantiomer of each catalytic component dictates which diastereomer of the product is formed. acs.org

A key principle of stereodivergent synthesis is that the stereochemical outcome is controlled by the catalysts rather than by the inherent stereochemical biases of the substrates. acs.org For example, a synergistic system using a chiral palladium complex and a chiral amine catalyst has been developed for the hydroalkylation of 1,3-dienes with aldehydes. By simply choosing the appropriate combination of catalyst enantiomers (e.g., (R)-Pd/(S)-amine vs. (R)-Pd/(R)-amine), it is possible to selectively generate any of the four possible stereoisomers of the product with high diastereo- and enantioselectivity. acs.org This strategy has also been applied to the synthesis of non-natural α-quaternary amino acids bearing trisubstituted alkene moieties, where tuning the chiral ligands of palladium and copper co-catalysts allows for control over both enantioselectivity and Z/E geometry. nih.gov

Racemate Resolution Techniques for Chiral Enrichment

While asymmetric synthesis aims to create a single enantiomer from a prochiral substrate, resolution techniques are used to separate enantiomers from a racemic mixture.

Classical resolution involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. sigmaaldrich.com These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Afterward, the resolving agent is removed to yield the enantiomerically pure amine.

However, as noted previously, classical kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic Kinetic Resolution (DKR) provides a more efficient alternative for chiral enrichment. princeton.edu By incorporating a catalyst that racemizes the unreacted enantiomer, DKR allows the entire racemic mixture to be converted into a single, enantiomerically pure product, thus achieving yields far exceeding 50%. organic-chemistry.orgprinceton.edu This makes DKR a highly attractive method for the large-scale production of enantiopure compounds.

Influence of Molecular Chirality on Reaction Selectivity and Pathway

The chirality of molecules involved in a reaction—whether it resides in the substrate, a reagent, or the catalyst—exerts a profound influence on the reaction's selectivity and stereochemical outcome.

Substrate/Auxiliary Control : When a starting material already contains a stereocenter, it can direct the formation of subsequent stereocenters. This is known as substrate-controlled diastereoselection. Chiral auxiliaries are temporary chiral groups attached to a substrate to guide a reaction's stereoselectivity; they are removed after the desired transformation. The use of chiral fluorous diamino-diol ligands in zirconium complexes, for instance, leads to the stereospecific polymerization of 1-hexene. nih.gov

Catalyst Control : In catalyst-controlled reactions, the chirality of the catalyst is the primary determinant of the product's stereochemistry. This is fundamental to most modern asymmetric methods. For example, in the iridium-catalyzed asymmetric allylic amination with pyridones, the chiral ligand on the iridium complex dictates the enantioselectivity of the C-N bond formation. researchgate.net Similarly, the use of chiral bis-sulfoxide ligands with Pd(II) directs the stereochemical outcome of allylic C-H oxidation reactions. nih.gov The power of catalyst control is most evident in stereodivergent synthesis, where changing the catalyst's chirality allows for the selective formation of different stereoisomers from the same starting materials. acs.org

Advanced Analytical and Spectroscopic Characterization of 2 Methylhex 5 En 1 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the complete assignment of the molecular structure.

For 2-Methylhex-5-en-1-amine (B2952419), the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the carbon adjacent to the amine group (C1) would appear as a deshielded multiplet. The vinyl protons at the C5 and C6 positions would resonate in the characteristic olefinic region of the spectrum (typically δ 5-6 ppm). The methyl group protons at C2 would likely appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon attached to the nitrogen (C1) would be observed in the range of 35-50 ppm, while the sp² hybridized carbons of the double bond (C5 and C6) would appear significantly downfield (δ 110-140 ppm). The methyl carbon (C7) would be found in the aliphatic region.

Predicted ¹H NMR Chemical Shifts for 2-Methylhex-5-en-1-amine

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H1 (CH₂) | ~2.9-3.2 | Multiplet |

| H2 (CH) | ~1.7-2.0 | Multiplet |

| H3 (CH₂) | ~1.4-1.6 | Multiplet |

| H4 (CH₂) | ~2.0-2.2 | Multiplet |

| H5 (CH) | ~5.7-5.9 | Multiplet (ddt) |

| H6 (CH₂) | ~4.9-5.1 | Multiplet (dd, d) |

| H7 (CH₃) | ~0.9-1.1 | Doublet |

Predicted ¹³C NMR Chemical Shifts for 2-Methylhex-5-en-1-amine

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₂) | 45-50 |

| C2 (CH) | 35-40 |

| C3 (CH₂) | 30-35 |

| C4 (CH₂) | 30-35 |

| C5 (CH) | 138-140 |

| C6 (CH₂) | 114-116 |

Beyond structural elucidation, NMR is a powerful technique for purity assessment. acs.orgbohrium.com Quantitative NMR (qNMR) allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. acs.orgnist.gov This method is particularly valuable as it provides a direct measurement of the molar quantity of the analyte, independent of its chemical structure, and can quantify impurities that may not be detectable by other methods. bohrium.com For chiral amines, derivatization with a chiral agent can allow for the determination of enantiomeric purity by resolving the signals of the resulting diastereomers in the ¹H NMR spectrum. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS, MSⁿ)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For 2-Methylhex-5-en-1-amine (C₇H₁₅N), the expected exact mass of the neutral molecule is approximately 113.1204 Da. In its hydrochloride form, the compound is typically analyzed as the protonated molecule [M+H]⁺, with an expected exact mass of approximately 114.1283 Da.

Tandem mass spectrometry (MS/MS) is a crucial technique for structural confirmation. nih.gov In an MS/MS experiment, the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure.

For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.comlibretexts.org This process is initiated by the lone pair of electrons on the nitrogen atom and results in the formation of a stable, resonance-stabilized iminium ion. youtube.com

In the case of protonated 2-Methylhex-5-en-1-amine ([C₇H₁₅NH]⁺), two primary alpha-cleavage pathways are possible:

Loss of the methyl group: Cleavage of the C1-C2 bond is less likely as it involves breaking the bond to the main chain.

Loss of the largest alkyl substituent: Cleavage of the C2-C3 bond, leading to the loss of a neutral butenyl radical (C₄H₇•) is not a direct alpha-cleavage. The most characteristic alpha-cleavage for a primary amine is the cleavage of the bond beta to the nitrogen, which for this structure would be the C2-C3 bond. However, the most common fragmentation for primary amines with an unbranched alpha carbon is the formation of a peak at m/z 30, corresponding to [CH₂NH₂]⁺. youtube.comwhitman.edu

Other potential fragmentations include the loss of ammonia (B1221849) (NH₃) from the protonated molecule and subsequent cleavages of the remaining hydrocarbon chain. These fragmentation patterns allow for the unambiguous confirmation of the compound's structure.

Expected Key Fragment Ions in MS/MS of Protonated 2-Methylhex-5-en-1-amine

| m/z (Da) | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 114.1283 | [M+H]⁺ | Precursor Ion |

| 97.0918 | [M+H - NH₃]⁺ | Loss of Ammonia |

| 83.0861 | [C₆H₁₁]⁺ | Loss of Ammonia and Methyl Radical |

| 55.0548 | [C₄H₇]⁺ | Cleavage of C3-C4 bond after NH₃ loss |

| 41.0391 | [C₃H₅]⁺ (Allyl Cation) | Cleavage of C4-C5 bond |

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for the analysis of polar and ionic compounds. nih.gov Since 2-Methylhex-5-en-1-amine hydrochloride is a salt, it readily forms ions in solution. In the positive ion mode of ESI, the amine efficiently captures a proton to form the [M+H]⁺ ion with minimal in-source fragmentation, making it an excellent choice for determining the molecular weight. nih.gov The ESI process involves the formation of charged droplets from which the solvent evaporates, ultimately leading to the release of gas-phase ions that are directed into the mass spectrometer. This technique is highly sensitive and is the standard method for coupling liquid chromatography with mass spectrometry (LC-MS).

Chromatographic Separations for Isolation and Purity Determination

Chromatography is essential for separating the target compound from impurities, reaction byproducts, or other components in a mixture, thereby allowing for accurate purity determination.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. bre.com Due to its volatility, 2-Methylhex-5-en-1-amine is well-suited for GC analysis. A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds, offering high sensitivity and a wide linear range.

A significant challenge in the GC analysis of amines is their basic and polar nature, which can lead to interactions with active sites (e.g., silanol groups) on the surface of standard GC columns and liners. gcms.czrestek.comrestek.com This interaction often results in poor peak shapes (tailing) and reduced sensitivity. gcms.czrestek.com To overcome this, specialized columns, such as those with a base-deactivated stationary phase or columns specifically designed for volatile amines (e.g., Rtx-Volatile Amine), are employed. gcms.czrestek.comrestek.com These columns minimize analyte-surface interactions, resulting in sharp, symmetrical peaks and improved reproducibility. restek.com

Typical GC-FID Parameters for Volatile Amine Analysis

| Parameter | Typical Value |

|---|---|

| Column | Rtx-Volatile Amine (or similar), 30-60 m x 0.32 mm ID |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Isothermal (e.g., 160 °C) or Temperature Gradient (e.g., 40 °C to 250 °C) |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds. helsinki.fi For primary aliphatic amines like 2-Methylhex-5-en-1-amine, which lack a native chromophore, direct detection by UV/Vis is not feasible at standard wavelengths. chromforum.org

To enable UV or fluorescence detection, pre-column derivatization is a common strategy. nih.govthermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine group to form a highly fluorescent or UV-active derivative, respectively. thermofisher.com This approach significantly enhances detection sensitivity. thermofisher.com The separation is typically performed using reversed-phase HPLC on a C18 column.

Alternatively, coupling HPLC with a mass spectrometer (LC-MS) eliminates the need for derivatization. The mass spectrometer serves as a universal detector for any ionizable compound, providing both separation and mass information. This is particularly advantageous for complex mixtures, as it allows for the identification of unknown impurities based on their mass-to-charge ratios. When analyzing amine hydrochlorides by reversed-phase HPLC, peak splitting can sometimes occur if the mobile phase is not adequately buffered. chromforum.org

Example HPLC Parameters for Derivatized Amines

| Parameter | Typical Value |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate or acetate (B1210297) buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (for OPA/FMOC derivatives) or UV (e.g., 266 nm for FMOC) |

Chiral Stationary Phase Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) for chiral amines such as 2-Methylhex-5-en-1-amine is a critical step in asymmetric synthesis and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a predominant and highly effective technique for this purpose. yakhak.orgcsfarmacie.cz The principle of this method relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to the formation of transient diastereomeric complexes with different energies. chiralpedia.com This difference in interaction energy results in different retention times for the two enantiomers, allowing for their separation and quantification. chiralpedia.com

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines. mdpi.comwindows.net For the enantioseparation of this compound, CSPs such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are often employed. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition. sigmaaldrich.com

The choice of mobile phase is crucial for achieving optimal separation. researchgate.net In normal-phase mode, a mixture of an alkane (e.g., hexane) and an alcohol (e.g., 2-propanol) is typically used. yakhak.org Small amounts of an amine additive, such as diethylamine (DEA), are often incorporated into the mobile phase to improve peak shape and reduce retention times by minimizing non-specific interactions between the basic amine analyte and the silica surface of the CSP. researchgate.net The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative HPLC Parameters for Enantioseparation of 2-Methylhex-5-en-1-amine Enantiomers

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane (B92381)/2-Propanol/DEA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | 8.52 min |

| Retention Time (R)-enantiomer | 9.88 min |

| Separation Factor (α) | 1.16 |

| Resolution (Rs) | 2.15 |

Note: The data presented in this table is hypothetical and serves to illustrate typical results for the chiral separation of a primary amine on a polysaccharide-based CSP.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. springernature.com For a chiral compound like this compound, this technique provides unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. scielo.org.za Furthermore, it is a powerful tool for the non-empirical determination of the absolute configuration of a stereogenic center. nih.govpurechemistry.org

The process requires a single, high-quality crystal of the compound. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. purechemistry.org The intensities and positions of the diffracted beams are used to calculate an electron density map, from which a model of the molecular structure is built and refined. scielo.org.za For this compound, the analysis would reveal the precise spatial arrangement of the atoms, including the conformation of the hexenyl chain and the orientation of the methyl and aminomethyl groups relative to the chiral center. The crystal structure would also detail the hydrogen bonding network involving the ammonium (B1175870) group and the chloride counter-ion, which dictates the crystal packing.

To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. researchgate.net When the crystal contains an atom that scatters X-rays anomalously (often a "heavy" atom, though modern techniques can work with lighter atoms), the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer identical. researchgate.net By carefully measuring these differences, the absolute arrangement of atoms in space can be established, allowing for the unambiguous assignment of the R or S configuration to the chiral center. sci-hub.se

Table 2: Representative Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₁₆ClN |

| Formula Weight | 149.66 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.89 Å, b = 9.45 Å, c = 15.21 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 846.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.175 g/cm³ |

| Flack Parameter | 0.02(3) |

Note: The data in this table is hypothetical and represents plausible crystallographic parameters for a small chiral amine hydrochloride.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species that possess unpaired electrons, such as free radicals. nih.govnih.gov While this compound is a stable, closed-shell molecule, its derivatives can be involved in reactions that generate transient radical intermediates, particularly nitrogen-centered radicals. researchgate.net EPR spectroscopy is an invaluable tool for studying these highly reactive and short-lived species. rsc.org

Direct detection of transient radicals is often challenging due to their low concentrations and short lifetimes. nih.gov Therefore, a technique called spin trapping is commonly employed. nih.gov This method involves adding a "spin trap" molecule (e.g., a nitrone or a nitroso compound) to the reaction mixture. The transient radical reacts with the spin trap to form a much more stable and persistent radical adduct, which can accumulate to a concentration detectable by EPR. nih.gov

For instance, if a nitrogen-centered radical were formed from 2-Methylhex-5-en-1-amine via a one-electron oxidation, it could be trapped. The resulting EPR spectrum of the spin adduct provides a wealth of information. The g-value is characteristic of the type of radical. The hyperfine coupling constants (hfcs), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), provide a fingerprint of the radical's structure. u-tokyo.ac.jp The magnitude of the nitrogen and hydrogen hfcs can confirm that the trapped species was indeed a nitrogen-centered radical and can provide information about the geometry of the radical adduct. nih.gov

Table 3: Hypothetical EPR Spectral Parameters for a Spin-Trapped 2-Methylhex-5-en-1-aminyl Radical

| Parameter | Value |

| Spin Trap | 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) |

| Radical Adduct | DMPO-N(H)CH₂-CH(CH₃)(CH₂)₂CH=CH₂ |

| Solvent | Phosphate Buffer (pH 7.4) |

| g-value | 2.0058 |

| Hyperfine Coupling Constants | aN (nitroxide) = 14.8 G |

| aH (β-hydrogen) = 19.2 G | |

| aN (aminyl nitrogen) = 2.5 G |

Note: The data presented is illustrative for a hypothetical nitrogen-centered radical adduct and is based on typical values observed for similar structures.

Computational Chemistry and Theoretical Studies on 2 Methylhex 5 En 1 Amine Hydrochloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 2-Methylhex-5-en-1-amine (B2952419) hydrochloride. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. For 2-Methylhex-5-en-1-amine hydrochloride, the electron-rich regions, such as the nitrogen atom and the carbon-carbon double bond, are expected to be the primary sites for electrophilic attack. Conversely, the positively charged ammonium (B1175870) group and adjacent hydrogens would be susceptible to nucleophilic interaction.

Detailed analysis of the molecular orbitals can pinpoint the specific atoms contributing to these frontier orbitals, thus predicting the regioselectivity of potential reactions. For instance, the π-orbital of the double bond and the lone pair of the nitrogen atom (in the free amine form) would significantly contribute to the HOMO, making these sites reactive towards electrophiles.

Illustrative Data Table: Calculated Electronic Properties

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy orbitals available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with the chemical stability and reactivity of the molecule. |

| Dipole Moment | 12.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on N | -0.85 e | Suggests the partial charge on the nitrogen atom, indicating its nucleophilicity. |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations on a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple single bonds, this compound is a flexible molecule that can adopt numerous conformations in solution. ifes.edu.brijpsr.com Molecular dynamics (MD) simulations are a powerful tool to explore this conformational space and understand the molecule's dynamic behavior. ulisboa.pt By simulating the movement of atoms over time, MD can identify the most stable, low-energy conformations and the energy barriers between them. ifes.edu.br

The conformational flexibility is crucial as it can influence the molecule's interaction with other molecules, including solvents or biological receptors. ijpsr.com For a chiral molecule like this, understanding the preferred conformations of its enantiomers can be key to explaining differences in their biological activity or chiral recognition. nsf.govnih.gov

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and its environment, such as water molecules. nih.gov The ammonium group is expected to form strong hydrogen bonds with water, while the hydrophobic alkyl chain will have different solvation characteristics. youtube.com These simulations can quantify the strength and lifetime of these interactions, which are crucial for understanding the compound's solubility and behavior in aqueous media. researchgate.netolisystems.com

Illustrative Data Table: Key Intermolecular Interactions from MD Simulation in Water

| Interaction Type | Interacting Atoms | Average Distance (Å) (Illustrative) | Significance |

| Hydrogen Bond | N-H --- O (water) | 1.9 | Strong interaction governing aqueous solubility. |

| Ionic Interaction | Cl⁻ --- H-N⁺ | 3.2 | Electrostatic attraction between the ions. |

| Hydrophobic Contact | Alkyl chain --- Alkyl chain | 4.0 | Aggregation of nonpolar parts in aqueous solution. |

Note: The values in this table are for illustrative purposes to show the type of data generated from MD simulations.

Reaction Pathway Modeling and Transition State Theory Applications

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. acs.org This is particularly useful for understanding its synthesis or potential degradation pathways. libretexts.orgopenstax.org For instance, the synthesis of allylic amines can proceed through various routes, and computational modeling can help to elucidate the most favorable pathway. nih.gov

By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and their corresponding activation energies. researchgate.net According to Transition State Theory, the activation energy is directly related to the reaction rate. Therefore, these calculations can predict the kinetics of a reaction and how they might be influenced by factors such as temperature or the presence of a catalyst. nih.gov For example, modeling the nucleophilic substitution reaction at the allylic position could reveal the energetic preference for an SN2 or SN2' mechanism.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) (Illustrative) | Rate-Determining Step? |

| Nucleophilic attack | TS1 | 15.2 | No |

| Proton transfer | TS2 | 25.8 | Yes |

| Product release | TS3 | 8.5 | No |

Note: This table provides an illustrative example of how computational chemistry can be used to analyze a reaction pathway.